molecular formula C21H29N3O2 B5661500 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol

2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol

Cat. No. B5661500
M. Wt: 355.5 g/mol
InChI Key: SSMXBZUAHNHYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol, also known as BPIQ, is a chemical compound that has been widely studied for its potential applications in various scientific research fields.

Scientific Research Applications

2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In cancer research, 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to inhibit the growth of cancer cells and to sensitize cancer cells to chemotherapy. In infectious disease research, 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to have antiviral and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and differentiation. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to have various biochemical and physiological effects in cells and animal models. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to increase the levels of neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol has been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, which play a role in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in lab experiments is its wide range of potential applications in various scientific research fields. 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol is also relatively easy to synthesize and has low toxicity in animal models. One limitation of using 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics in humans. Further studies are needed to determine the optimal dosage and administration route of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in humans.

Future Directions

There are several future directions for research on 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol. One direction is to further investigate its potential applications in various scientific research fields, such as neuroscience, cancer research, and infectious disease research. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in humans, in order to determine its potential as a therapeutic agent. Additionally, further studies are needed to identify the optimal dosage and administration route of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol in humans.

Synthesis Methods

The synthesis of 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol involves a multi-step process that starts with the reaction of 4-chloroquinoline with sodium hydride, followed by the addition of 1,3-bis(4-piperidyl)propane and formaldehyde. The resulting intermediate is then reduced with sodium borohydride to yield 2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol.

properties

IUPAC Name

2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-15-16-7-10-24(11-8-16)18-4-3-9-23(14-18)13-17-12-21(26)19-5-1-2-6-20(19)22-17/h1-2,5-6,12,16,18,25H,3-4,7-11,13-15H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMXBZUAHNHYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=O)C3=CC=CC=C3N2)N4CCC(CC4)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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